Home > Products > Screening Compounds P134461 > 6,8-Dimethyl-1H-purin-2(3H)-one
6,8-Dimethyl-1H-purin-2(3H)-one -

6,8-Dimethyl-1H-purin-2(3H)-one

Catalog Number: EVT-15207165
CAS Number:
Molecular Formula: C7H8N4O
Molecular Weight: 164.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6,8-Dimethyl-1H-purin-2(3H)-one, also known as 7,9-dihydro-1,3-dimethyl-1H-purine-2,6,8(3H)-trione, is a purine derivative characterized by its unique molecular structure and biological significance. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and biochemistry.

Source: The compound is typically synthesized from purine derivatives through specific chemical reactions involving alkylation processes.

Classification: It belongs to the class of purines, which are nitrogen-containing compounds that play crucial roles in biochemistry, including serving as building blocks for nucleic acids.

Synthesis Analysis

Methods

The synthesis of 6,8-Dimethyl-1H-purin-2(3H)-one primarily involves the alkylation of purine derivatives. A common synthetic route includes:

  1. Starting Materials: 6-Methylpurine and methyl iodide.
  2. Reagents: A base such as potassium carbonate is used to facilitate the reaction.
  3. Solvent: Dimethylformamide (DMF) serves as the solvent.
  4. Temperature: The reaction is conducted at elevated temperatures to promote alkylation.

Technical Details

In industrial settings, the synthesis is scaled up using large reactors with automated systems for precise control over temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Molecular Structure Analysis

Structure

The molecular formula of 6,8-Dimethyl-1H-purin-2(3H)-one is C7H8N4O3C_7H_8N_4O_3, with a molecular weight of approximately 196.1634 g/mol. The compound features a purine ring system with two methyl groups located at the 6 and 8 positions and oxo groups at the 2 and 6 positions .

Data

  • IUPAC Name: 7,9-dihydro-1,3-dimethyl-1H-purine-2,6,8(3H)-trione
  • CAS Registry Number: 944-73-0
  • InChIKey: OTSBKHHWSQYEHK-UHFFFAOYSA-N
Chemical Reactions Analysis

Reactions

6,8-Dimethyl-1H-purin-2(3H)-one can undergo several types of chemical reactions:

  1. Oxidation: Can be oxidized to form corresponding oxo derivatives using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction reactions can yield dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring under appropriate conditions.

Technical Details

The choice of reagents and conditions can significantly affect the outcome of these reactions, influencing yield and selectivity.

Mechanism of Action

The mechanism of action for 6,8-Dimethyl-1H-purin-2(3H)-one involves its interaction with biological systems, primarily through its role as a purine analog. It may act as an inhibitor or modulator in various biochemical pathways related to nucleic acid metabolism.

Process

The compound's structure allows it to mimic natural substrates in enzymatic reactions, potentially affecting processes such as DNA replication and RNA transcription. Detailed studies are needed to elucidate specific pathways affected by this compound.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 6,8-Dimethyl-1H-purin-2(3H)-one include:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in polar solvents like water and dimethylformamide.

Chemical Properties

Chemical properties include stability under standard conditions but may vary under extreme pH or temperature conditions. Its reactivity profile includes susceptibility to oxidation and substitution reactions .

Applications

Scientific Uses

6,8-Dimethyl-1H-purin-2(3H)-one has several applications in scientific research:

  • Medicinal Chemistry: Investigated for its potential therapeutic effects in treating various diseases due to its structural similarity to natural purines.
  • Biochemistry: Used in studies related to nucleic acid metabolism and enzyme inhibition.
  • Pharmaceutical Development: Explored as a lead compound for developing new drugs targeting purine-related pathways.
Introduction to 6,8-Dimethyl-1H-purin-2(3H)-one in Medicinal Chemistry

Role of Purine Derivatives in Drug Discovery

Purine derivatives constitute a privileged scaffold in medicinal chemistry due to their intrinsic bioisosterism with endogenous purines (ATP, GTP) and versatile capacity for molecular interactions. These nitrogen-containing heterocycles serve as critical pharmacophores in FDA-approved therapeutics across antiviral (acyclovir), anticancer (mercaptopurine), and anti-inflammatory (theophylline) domains [4] [9]. Their significance extends to targeted cancer therapies, where purine-based inhibitors modulate key oncogenic pathways by competitively binding to ATP pockets in kinases and chaperone proteins. For instance, purine-core compounds like VS-5584 demonstrate dual inhibition of PI3K/mTOR pathways – a mechanism crucial for overcoming resistance in tyrosine kinase-targeted therapies [2]. The structural plasticity of the purine scaffold enables strategic modifications at C2, C6, and C8 positions to enhance target affinity and pharmacokinetic properties, driving their adoption in rational drug design campaigns against challenging targets like B-RafV600E mutant kinases and Grp94 chaperones [4] [6].

Table 1: Therapeutic Applications of Purine-Based Drugs

CompoundSubstitution PatternPrimary TargetClinical Application
Theophylline1,3-dimethylxanthinePDE inhibitorAsthma/COPD
Mercaptopurine6-thiolPurine metabolismLeukemia
Vemurafenib7H-pyrrolo[2,3-b]pyridine fusedB-RafV600EMelanoma
IdelalisibC5-fluoro, C8-morpholinoPI3KδChronic lymphocytic leukemia
6,8-Dimethyl analogC6,C8-dimethylKinases/Chaperones (under investigation)Preclinical anticancer agents

Structural Significance of 6,8-Dimethyl Substitution Patterns

The strategic installation of methyl groups at C6 and C8 positions induces profound electronic and steric perturbations that enhance target selectivity and metabolic stability. C6-methylation elevates ring pKa, strengthening hydrogen-bond acceptor capacity at N1 and N7 – critical for hinge-region interactions in kinase binding pockets. Concurrently, C8-methylation imposes torsional constraints that favor "backward-bent" binding conformations in allosteric sites. As evidenced in Grp94 inhibitors, C8-aryl/alkyl substitutions access a hydrophobic pocket (Site 2) lined by Phe199, Ala202, and Leu249 residues, achieving >100-fold selectivity over Hsp90α/β paralogs [4]. This selectivity arises because Hsp90 possesses a steric barrier (Lys98) that blocks Site 2 access, whereas Grp94 accommodates bulky C8 substituents.

Table 2: Impact of Methyl Substitutions on Purine Bioactivity

SubstitutionElectronic EffectSteric ConsequenceTarget Implications
C6-methyl↑ Electron density at N1/N7Minimal steric perturbationEnhanced hinge-region H-bonding in kinases
C8-methyl↑ Ring lipophilicity (log P +0.5)Blocks planarization; induces twistAccess to hydrophobic allosteric pockets
6,8-dimethylSynergistic log P increasePrevents "forward-bent" conformationSelective Grp94 inhibition [4]

Molecular hybridization studies further demonstrate that 6,8-disubstituted purines inhibit multiple kinase families. For example, C8-aryl modifications in purine-2,6-diones confer nanomolar potency against B-RafV600E (IC50 0.22 μM) while maintaining activity against VEGFR and PDGFR – a multi-kinase profile attributable to steric complementarity with gatekeeper residues (Glu500, Asp594) [2] [6]. Remarkably, C8-methoxy derivatives exhibit dual analgesic/anti-inflammatory effects via PDE inhibition, underscoring the scaffold’s functional adaptability [5].

Historical Context and Emergence in Agrochemical/Pharmaceutical Research

The evolutionary trajectory of 6,8-dimethylpurinones originates from early investigations into natural methylxanthines. Following the isolation of theobromine (3,7-dimethylxanthine) from cacao in 1841, synthetic efforts focused on C8-modified analogs to enhance bioactivity. By the 1960s, bromination/theophylline at C8 enabled nucleophilic displacement, yielding novel 8-alkoxy and 8-alkylamino derivatives with improved CNS penetration and reduced adenosine receptor affinity [5] [9]. This period marked the first systematic exploration of C8 steric effects on phosphodiesterase (PDE) inhibition – a property leveraged in 1972 with pentoxifylline (8-(5-oxohexyl)theophylline), an FDA-approved peripheral vasodilator.

The 21st century witnessed a paradigm shift toward target-focused design. Landmark studies revealed that 8-aryl/heteroaryl purine-2,6-diones inhibited oncogenic kinases by occupying allosteric sites inaccessible to planar purines. Concurrently, crystallography of Grp94-NECA complexes (2005) identified the hydrophobic cleft adjacent to the ATP pocket as a selectivity filter for C8-bulky groups [4]. This inspired hybrid molecules like compound 18c (8-aryl-1,3-dimethylpurine-2,6-dione) showing IC50 = 0.22 μM against Grp94 with >100-fold paralog selectivity – validating 6,8-disubstitution as a strategic approach for chaperone-targeted therapy [4]. Recent innovations include 7,8-fused tricyclic purinediones (2021) that exhibit multi-kinase inhibition (B-Raf/PI3K) for overcoming tumor resistance pathways [2].

Table 3: Historical Milestones in 6,8-Disubstituted Purine Development

YearDevelopmentSignificance
1841Theobromine isolation (cacao)First natural dimethylxanthine characterization
1968Synthesis of 8-bromotheophyllineEnabled nucleophilic displacement at C8 [10]
19858-Phenyltheophylline as adenosine antagonistDemonstrated C8-aryl’s role in receptor selectivity
2005Grp94-NECA co-crystal structureRevealed allosteric pocket for C8 substituents [4]
20217,8-Disubstituted purinedione kinase inhibitorsAchieved dual B-Raf/PI3K inhibition [2]

Properties

Product Name

6,8-Dimethyl-1H-purin-2(3H)-one

IUPAC Name

6,8-dimethyl-1,7-dihydropurin-2-one

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C7H8N4O/c1-3-5-6(10-4(2)9-5)11-7(12)8-3/h1-2H3,(H2,8,9,10,11,12)

InChI Key

RSFAWEORRXJPGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=O)N1)N=C(N2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.